2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid
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Overview
Description
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid is a complex organic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyrrolidinylcarbonyl anilino group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition, depending on the context of its application .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include:
N-(1-Pyrrolidinylcarbonyl)aniline: Lacks the benzoic acid moiety, resulting in different chemical properties and reactivity.
Benzoic acid derivatives: May have different substituents on the aromatic ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-8-1-2-9-16(15)19(24)25)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRGAHVZBQSOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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